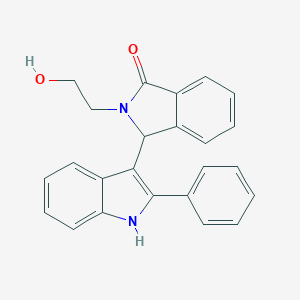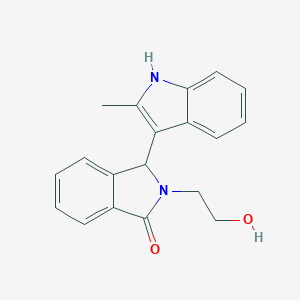![molecular formula C12H13NO6 B276971 {2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276971.png)
{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid, also known as BDM-II, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDM-II is a derivative of glycine and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid acts as a competitive inhibitor of the glycine transporter GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, {2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid increases the concentration of glycine in the synaptic cleft, which in turn enhances the activation of NMDA receptors and promotes the release of neurotransmitters.
Biochemical and Physiological Effects
{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid has been shown to have a number of biochemical and physiological effects, including the modulation of ion channels, the regulation of protein synthesis, and the promotion of neuronal survival. {2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using {2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid in lab experiments is its specificity for GlyT1, which allows for the selective modulation of glycine signaling. However, {2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid has a relatively short half-life and may require frequent dosing in order to maintain its effects. Additionally, {2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid may have off-target effects on other transporters and receptors, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of {2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid and its potential applications in scientific research. One area of interest is the development of more potent and selective GlyT1 inhibitors that can be used in clinical settings. Another area of interest is the investigation of {2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid's effects on other neurotransmitter systems and its potential applications in the treatment of psychiatric and neurological disorders. Finally, the development of new methods for the delivery of {2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid and other glycine modulators may allow for more targeted and effective therapies.
Synthesemethoden
{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid can be synthesized through a multistep process that involves the reaction of 2-(bromomethyl)-1,3-benzodioxole with glycine ethyl ester hydrochloride, followed by the reaction of the resulting intermediate with ethyl oxalyl chloride. The final product is obtained by hydrolyzing the ethyl ester with sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid has been used in a variety of scientific research applications, including studies on neurotransmitter release, synaptic plasticity, and learning and memory. {2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid has been shown to inhibit the release of glutamate, a major excitatory neurotransmitter in the brain, and to enhance the release of GABA, a major inhibitory neurotransmitter. These effects have been linked to the modulation of presynaptic calcium channels and the regulation of vesicle trafficking.
Eigenschaften
Produktname |
{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid |
|---|---|
Molekularformel |
C12H13NO6 |
Molekulargewicht |
267.23 g/mol |
IUPAC-Name |
2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C12H13NO6/c14-11(5-17-6-12(15)16)13-4-8-1-2-9-10(3-8)19-7-18-9/h1-3H,4-7H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
JDDDKFVBECFNQI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COCC(=O)O |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Dimethylamino)benzylidene]-7-methoxy-1-indanone](/img/structure/B276888.png)
![1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B276889.png)

![1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B276894.png)
![2-[2-(4-chlorophenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B276898.png)


![3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B276902.png)
![[1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B276903.png)
![[1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B276904.png)

![1-{4-[(4-Methoxyphenyl)amino]-4-oxobutanoyl}piperidine-4-carboxylic acid](/img/structure/B276907.png)

![3-[(1H-indol-3-ylmethyl)sulfanyl]propanoic acid](/img/structure/B276912.png)